N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12-9-14-10-13(3-8-17(14)19(12)2)11-18-25(23,24)16-6-4-15(5-7-16)20(21)22/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCHBLNLPCWAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 1,2-dimethylindole with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and sulfonamide linkage play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide-Indole/Indazole Scaffolds
The compound shares structural homology with sulfonamide derivatives bearing indole or indazole cores. Key comparisons include:
Key Observations :
- Indole vs. Indazole : The indole core (one nitrogen atom) in the target compound differs from indazole derivatives (two nitrogen atoms), which may alter hydrogen-bonding interactions and binding affinities to biological targets.
- Substituent Effects : The 4-nitro group in the target compound provides stronger electron-withdrawing effects compared to methyl or methoxy groups in analogs (e.g., 4-methyl or 4-methoxy substituents in and ). This could enhance electrophilic reactivity or alter solubility .

Functional Analogues: Benzimidazole Derivatives
Benzimidazole-based sulfonamides (e.g., N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline, B1 in ) share a similar sulfonamide-aryl linkage but differ in heterocyclic core structure. Benzimidazoles are known for their role in proton pump inhibitors and antiparasitic agents. Compared to the target compound:
Research Findings and Implications
While direct pharmacological data for this compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Anticancer Potential: Indazole- and benzimidazole-sulfonamides exhibit anticancer activity via tubulin inhibition or kinase modulation . The nitro group in the target compound may enhance cytotoxicity through redox cycling or DNA intercalation.
- Metabolic Stability : The 1,2-dimethyl groups on the indole ring may improve metabolic stability compared to allyl- or methyl-substituted indazoles, which are prone to oxidative metabolism .
- Synthetic Feasibility : The nitro group introduces challenges in synthesis (e.g., handling explosive intermediates) compared to methyl or methoxy substituents, which are more straightforward to incorporate .
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's IUPAC name is N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide. Its molecular formula is , and it has a molecular weight of approximately 357.40 g/mol. The structure features a sulfonamide group, a nitro group, and an indole moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 357.40 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cell proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for receptors that play roles in inflammatory responses and cancer progression.
The presence of the nitro group enhances its ability to form reactive intermediates, potentially increasing its efficacy against target sites within cells.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For example, in vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a variety of pathogens. It exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
Anti-inflammatory Effects
In models of inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity Assay : A study assessed the cytotoxic effects on MCF-7 breast cancer cells. Results indicated an IC50 value of 15 µM after 48 hours of treatment, highlighting its potency against this cell line.
- Antibacterial Testing : In vitro tests against Staphylococcus aureus showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating effective antibacterial properties.
- Anti-inflammatory Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced TNF-alpha levels by 50%, indicating significant anti-inflammatory activity.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves condensation of sulfonyl chlorides with amine-bearing indole derivatives. For example:
- Step 1: React 4-nitrobenzenesulfonyl chloride with (1,2-dimethyl-1H-indol-5-yl)methanamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .
- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallize from ethanol .
Optimization Tips: - Use controlled stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) to minimize side products.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Increase yield (from ~65% to 85%) by refluxing in THF for 6–8 hours under nitrogen .
Q. How is the crystal structure characterized, and what analytical techniques confirm its molecular conformation?
Methodological Answer:
- X-ray crystallography is the gold standard for structural confirmation. Key parameters:
- Space group: Monoclinic (e.g., P2₁/c)
- Bond lengths: C–S (1.76 Å), N–S (1.62 Å) .
- Supporting Techniques:
Advanced Research Questions
Q. What contradictions exist in reported biological activities of sulfonamide derivatives, and how can researchers resolve these discrepancies?
Methodological Answer:
Q. What computational methods model interactions between this compound and enzymatic targets (e.g., carbonic anhydrase)?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- MD Simulations (GROMACS):
Q. How does the para-nitro group influence electronic properties compared to other substituents (e.g., methyl or methoxy)?
Methodological Answer:
- Electron-Withdrawing Effect: The nitro group reduces electron density on the benzene ring, confirmed by:
- Impact on Reactivity: Enhances electrophilic substitution at the indole moiety, verified by DFT calculations (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

